Cefatrizine-d4
Description
Cetirizine-d4 (C₂₁H₂₁ClN₂O₃D₄·2HCl) is a deuterium-labeled analog of the antihistamine drug Cetirizine, specifically designed for use as an internal standard in analytical and pharmacokinetic studies . The incorporation of four deuterium atoms at strategic positions enhances its stability and minimizes metabolic interference, ensuring precise quantification of Cetirizine in biological matrices via liquid chromatography-mass spectrometry (LC-MS) . Its molecular weight is 392.92 g/mol (excluding counterions), and it is widely utilized in therapeutic drug monitoring and metabolic research due to its isotopic purity and structural fidelity to the parent compound .
Properties
Molecular Formula |
C₁₈H₁₄D₄N₆O₅S₂ |
|---|---|
Molecular Weight |
466.53 |
Synonyms |
(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d4; (6R,7R)- 7-[[(2R)-Amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cetirizine (Parent Compound)
- Structure : Cetirizine ([2-(4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethoxy]acetic acid) shares the same core structure as Cetirizine-d4, differing only in the replacement of four hydrogen atoms with deuterium .
- Role : While Cetirizine is a second-generation antihistamine used clinically to treat allergies, Cetirizine-d4 serves exclusively as an analytical tool, lacking therapeutic activity .
- Analytical Performance: Retention Time: In HPLC assays, Cetirizine elutes at 0.9 relative retention time (RRT), whereas its deuterated analog shows negligible retention time differences due to isotopic effects . Response Factors: Cetirizine-d4 exhibits a near-identical response factor (0.9 vs. 0.85 for related compounds), ensuring accurate normalization in quantitative assays .
Cinnarizine
- Structure : Cinnarizine (1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) shares a diphenylmethylpiperazine moiety but lacks the ethoxyacetic acid side chain present in Cetirizine .
- Function : Primarily a calcium channel blocker and antihistamine used for motion sickness and vertigo, it differs pharmacologically from Cetirizine-d4 .
- Analytical Methods : UV-spectroscopic and HPLC methods for Cinnarizine focus on its quantification alongside domperidone or dimenhydrinate, unlike Cetirizine-d4, which is analyzed via LC-MS .
Acedoben-d4
- Structure: Acedoben-d4 (4-acetamido-2,3,5,6-tetradeuteriobenzoic acid) is another deuterated internal standard but belongs to the benzoic acid derivative class, unrelated to Cetirizine’s piperazine-ethoxyacetic acid scaffold .
- Application: Both compounds improve LC-MS accuracy, but Acedoben-d4 is used for quantifying non-steroidal anti-inflammatory drugs (NSAIDs), contrasting with Cetirizine-d4’s role in allergy research .
Comparative Data Table
Research Findings and Impurity Profiling
- Cetirizine-d4 in Pharmacokinetics : Studies using Cetirizine-d4 have demonstrated linear pharmacokinetics of Cetirizine in human plasma, with a limit of quantification (LOQ) of 0.1 ng/mL, highlighting its sensitivity .
- Impurity Comparisons :
- Cetirizine Related Compound A : A common impurity (ethyl ester derivative) with a relative response factor of 0.85 in HPLC, detectable at 0.1% concentration .
- Deschlorocetirizine : A metabolite with a higher RRT (1.4) and reduced response factor (0.45), distinguishable from Cetirizine-d4 due to structural differences .
- Stability: Cetirizine-d4 exhibits superior stability under thermal and photolytic stress compared to non-deuterated Cetirizine, making it ideal for long-term storage in research settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
